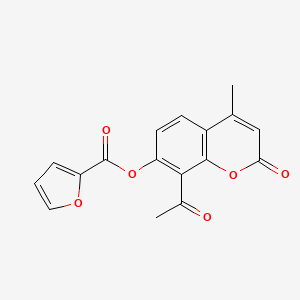

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Description

8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a coumarin derivative characterized by a chromen-2-one core substituted with acetyl (at position 8), methyl (position 4), and furan-2-carboxylate ester (position 7) groups.

The acetate analog (C₁₄H₁₂O₅) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.198 Å, b = 8.504 Å, c = 9.644 Å, and angles α = 90.21°, β = 97.76°, γ = 111.69° . The chromen-2-one core adopts a planar conformation, with the acetyl and acetate groups influencing intermolecular interactions like hydrogen bonding and π-stacking . Replacing the acetate with a furan-2-carboxylate ester introduces a heteroaromatic ring, which may alter electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

(8-acetyl-4-methyl-2-oxochromen-7-yl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-9-8-14(19)23-16-11(9)5-6-12(15(16)10(2)18)22-17(20)13-4-3-7-21-13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPZMZYVQGRDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves the condensation of 4-methyl-7-hydroxycoumarin with furan-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester formation. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has demonstrated that compounds similar to 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of coumarins have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain coumarin derivatives showed potent activity against human cancer cells such as A549 (lung cancer) and SKOV-3 (ovarian cancer) with low IC50 values, indicating high efficacy .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Various studies have reported that coumarin derivatives demonstrate activity against a range of pathogens, including bacteria and fungi. The synthesis of 7-mercapto-coumarin derivatives, derived from similar structures, resulted in compounds that exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs . The mechanism often involves the modulation of cytokine production and interference with signaling pathways.

Chemical Synthesis Applications

1. Synthesis of Bioactive Compounds

The ability to synthesize bioactive compounds using this compound as a starting material has been explored extensively. For example, researchers have utilized this compound in the synthesis of novel thioglycosides and other glycosylation reactions, which are essential in carbohydrate chemistry and biochemistry .

2. Photodimerization and Healable Materials

Recent studies have shown that coumarin derivatives can act as photodimerizable reactants, leading to the development of healable materials. This property is particularly valuable in creating materials that can repair themselves upon exposure to light . The photochemical behavior of these compounds opens avenues for applications in smart materials and coatings.

Material Science Applications

1. Fluorescent Probes

this compound has been investigated as a potential fluorescent probe due to its unique optical properties. It can be used in biological imaging and sensing applications where fluorescence is required for tracking biological processes or detecting specific biomolecules .

2. Nanoparticle Aggregation Studies

The compound's ability to enhance aggregation-induced emission (AIE) has led to its use in studies involving nanoparticles. This property is beneficial for applications in optoelectronics and nanotechnology, where the aggregation behavior can influence the performance of devices .

Case Studies

Mechanism of Action

The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the chromenone core .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

*Inferred formula based on structural analogs.

Physicochemical Properties

Solubility :

- The acetate analog exhibits moderate solubility in polar organic solvents (e.g., acetone, DMSO) due to its ester group .

- The tosylate analog () is less polar, favoring solubility in chlorinated solvents.

- The target compound ’s furan-2-carboxylate group may reduce solubility in water compared to the acetic acid derivative (), which is more hydrophilic.

Thermal Stability :

Crystallographic Insights

- The acetate analog’s crystal packing (triclinic P1) is stabilized by C–H···O hydrogen bonds between acetyl and ester groups .

Biological Activity

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, a coumarin derivative, has garnered attention for its diverse biological activities. This compound is synthesized through the condensation of 4-methyl-7-hydroxycoumarin and furan-2-carboxylic acid, often utilizing dehydrating agents to facilitate ester formation. Its unique structure, featuring both acetyl and furan-2-carboxylate groups, enhances its reactivity and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : The reaction between 4-methyl-7-hydroxycoumarin and furan-2-carboxylic acid.

- Use of Dehydrating Agents : Commonly, dicyclohexylcarbodiimide (DCC) is employed to promote ester formation.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various coumarin derivatives, this compound demonstrated inhibitory effects against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 50 µg/mL, indicating potent activity compared to standard antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines, such as HeLa and A549, revealed that it induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were reported at approximately 20 µM, suggesting a promising potential for further development as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, blocking substrate access.

- Cellular Signaling Interference : It may disrupt cellular signaling pathways, leading to altered cellular functions.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. The results indicated that this compound had a higher antibacterial activity against Staphylococcus aureus and Escherichia coli compared to other derivatives tested .

Study 2: Anticancer Potential

In another investigation focused on anticancer properties, researchers treated human lung cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 20 µM) .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer IC50 (µM) |

|---|---|---|

| This compound | 15 - 50 | ~20 |

| 4-methyl-coumarin | 25 - 60 | ~30 |

| Coumarin derivative X | 30 - 70 | ~25 |

This table illustrates the relative biological activities of various coumarin derivatives, highlighting the superior efficacy of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the chromen core. A critical step is O-acylation of the hydroxyl group at the 7-position using furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the ester linkage . For the acetyl group at the 8-position, Friedel-Crafts acylation or direct acetylation under acidic conditions may be employed. Purification via recrystallization (e.g., using methanol or ethanol) is essential to isolate the product . Key factors include maintaining anhydrous conditions, controlled temperature (20–60°C), and stoichiometric excess of acylating agents to prevent side reactions.

Q. What spectroscopic and crystallographic methods are recommended for elucidating the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., using a Bruker SMART APEX CCD detector) provides precise bond lengths, angles, and dihedral angles. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 17.6174 Å, b = 7.2025 Å, c = 25.7706 Å are typical for chromen derivatives .

- Spectroscopy : High-resolution NMR (¹H/¹³C) confirms substituent positions, while IR identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ester linkages .

Q. How can researchers design initial biological activity screens for this compound, and what assays are most relevant?

- Methodological Answer : Prioritize in vitro assays to evaluate:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus or Escherichia coli using broth microdilution .

- Anti-inflammatory potential : TNF-α inhibition in lipopolysaccharide (LPS)-stimulated macrophages .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values . Standardize protocols with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates.

Advanced Research Questions

Q. What strategies are effective in elucidating the reaction mechanisms of substitutions on the chromen ring?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy to identify intermediates.

- Isotopic labeling : Use ¹⁸O-labeled water or D₂O to trace nucleophilic attack pathways in hydrolysis reactions .

- Computational modeling : Density functional theory (DFT) calculates activation energies and transition states for substitutions at the 3- or 4-positions of the chromen ring .

Q. How can researchers optimize reaction conditions to enhance regioselectivity in derivatization?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while non-polar solvents (toluene) improve electrophilic acylation .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the 8-position .

- Temperature gradients : Lower temperatures (0–5°C) reduce side reactions during acetyl group installation .

Q. What approaches are recommended for establishing structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace furan with thiophene or methyl groups) and test bioactivity .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate electronic/steric properties with activity .

- Docking studies : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results?

- Methodological Answer :

- Replicate studies : Ensure consistent purity (≥95% by HPLC) and solvent batches .

- Control experiments : Test for compound stability under assay conditions (e.g., pH, temperature) .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to cell line doubling time) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.